7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure containing a bromine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to yield the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazines to form the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and kinase inhibitor drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine atom.
7,8-Dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one: A similar compound with an additional bromine atom.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally related compound with different biological activities.
Uniqueness
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6BrN3O |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-2,9H,3H2,(H,8,11) |
InChI Key |
DWASUCZPFVTKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=CC=C(N2N1)Br |
Origin of Product |
United States |
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